
Cyclohept-1-ene-1-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohept-1-ene-1-carbonyl chloride is an organic compound characterized by a seven-membered ring with a double bond and a carbonyl chloride functional group. This compound is part of the cycloalkene family and is known for its reactivity due to the presence of both the double bond and the carbonyl chloride group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclohept-1-ene-1-carbonyl chloride can be synthesized through various methods. One common approach involves the reaction of cyclohept-1-ene with phosgene (COCl₂) under controlled conditions. The reaction typically requires a catalyst, such as aluminum chloride (AlCl₃), to facilitate the formation of the carbonyl chloride group.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure precise control over reaction conditions. This method allows for the efficient production of the compound on a larger scale, minimizing the risk of side reactions and improving yield.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohept-1-ene-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding amides or esters.
Addition Reactions: The double bond in the cycloheptene ring can participate in addition reactions with electrophiles, such as halogens or hydrogen halides.
Cycloaddition Reactions: The compound can undergo cycloaddition reactions, such as Diels-Alder reactions, with dienes to form bicyclic structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like ammonia (NH₃) or alcohols (ROH) are commonly used under mild conditions.
Addition Reactions: Halogens (X₂) or hydrogen halides (HX) are used, often in the presence of a catalyst.
Cycloaddition Reactions: Dienes are used, typically under thermal or photochemical conditions.
Major Products Formed
Amides and Esters: Formed from substitution reactions.
Haloalkanes: Formed from addition reactions.
Bicyclic Compounds: Formed from cycloaddition reactions.
Aplicaciones Científicas De Investigación
Cyclohept-1-ene-1-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving carbonyl compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The reactivity of cyclohept-1-ene-1-carbonyl chloride is primarily due to the electrophilic nature of the carbonyl chloride group. This group can readily react with nucleophiles, leading to the formation of various derivatives. The double bond in the cycloheptene ring also contributes to its reactivity, allowing for addition and cycloaddition reactions.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohex-1-ene-1-carbonyl chloride: A six-membered ring analog with similar reactivity.
Cyclopent-1-ene-1-carbonyl chloride: A five-membered ring analog with distinct reactivity due to ring strain.
Cyclohept-1-ene-1-carbaldehyde: Similar structure but with an aldehyde group instead of a carbonyl chloride.
Uniqueness
Cyclohept-1-ene-1-carbonyl chloride is unique due to its seven-membered ring structure, which provides a balance between ring strain and reactivity. This makes it a valuable intermediate in organic synthesis, offering versatility in the formation of various derivatives.
Propiedades
Número CAS |
72233-47-7 |
|---|---|
Fórmula molecular |
C8H11ClO |
Peso molecular |
158.62 g/mol |
Nombre IUPAC |
cycloheptene-1-carbonyl chloride |
InChI |
InChI=1S/C8H11ClO/c9-8(10)7-5-3-1-2-4-6-7/h5H,1-4,6H2 |
Clave InChI |
HADFNTJXTJZYDS-UHFFFAOYSA-N |
SMILES canónico |
C1CCC=C(CC1)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N'-Dimethyl-N-[4-(propan-2-yl)phenyl]urea](/img/structure/B14478273.png)

![7-(Dimethoxymethyl)-5-nitrobicyclo[2.2.1]hept-2-ene](/img/structure/B14478282.png)
![Sodium 4-[[3-(acetylamino)-4-methylphenyl]amino]-1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate](/img/structure/B14478290.png)
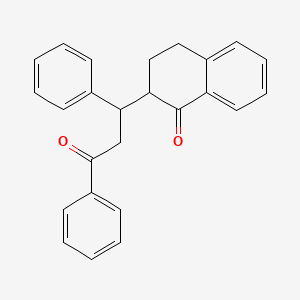
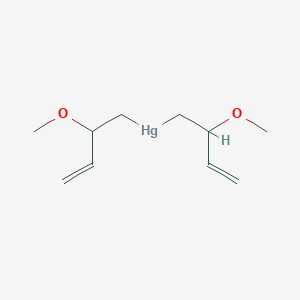

![1-[(2R,4S,5R)-4-hydroxy-5-methanimidoyloxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14478318.png)

![4-{[(9H-Carbazol-9-YL)imino]methyl}-N,N-diethylaniline](/img/structure/B14478336.png)
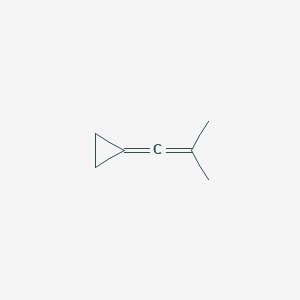
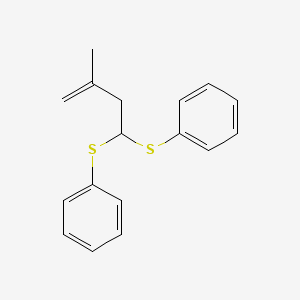
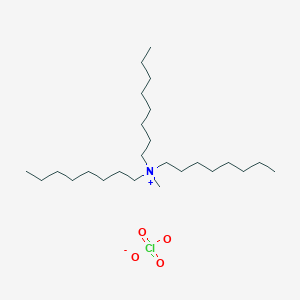
![4-[2-Chloroethyl(ethyl)amino]benzaldehyde;4-methylpyridine](/img/structure/B14478359.png)
